3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid
Description
This compound is a pyrazole-based derivative featuring a thiophene substituent at the 3-position of the pyrazole ring. The thiophene and phenyl groups contribute to aromatic interactions, while the carbamoyl and propanoic acid functionalities may influence pharmacological activity, such as anti-inflammatory or antimicrobial effects .
Properties
IUPAC Name |
4-[benzyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-23(13-14-24(30)31)27(16-19-8-3-1-4-9-19)17-20-18-28(21-10-5-2-6-11-21)26-25(20)22-12-7-15-32-22/h1-12,15,18H,13-14,16-17H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZLKKHVFKGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene compound, often using palladium-catalyzed cross-coupling reactions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the propanoic acid moiety: This final step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hypoglycemic Effects
Recent studies have demonstrated that compounds related to 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid exhibit hypoglycemic activity. For example, structural analogs have been shown to increase glucose uptake in cellular models without significant cytotoxicity. This suggests potential applications in diabetes management as agonists of free fatty acid receptors (FFAR1) .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Novel derivatives synthesized from similar frameworks have shown promising activity against various bacterial strains. The incorporation of thiophene and pyrazole moieties is believed to enhance their interaction with bacterial targets, making them candidates for further development as antimicrobial agents .
Anticancer Potential
Compounds with similar structures have been evaluated for anticancer activity. The presence of the pyrazole ring is associated with inhibition of cancer cell proliferation in vitro. Studies suggest that these compounds may induce apoptosis in cancer cells, providing a basis for their development as anticancer therapeutics .
Case Study 1: Hypoglycemic Activity
In a study involving C57BL/6NCrl mice, a derivative based on the structure of this compound was tested for its ability to lower blood glucose levels. Results indicated a significant reduction in glucose levels during oral glucose tolerance tests, suggesting its potential as an antidiabetic agent .
Case Study 2: Antibacterial Efficacy
A series of synthesized derivatives were screened against common bacterial pathogens. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential role in treating bacterial infections .
Mechanism of Action
The mechanism of action of 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound and ’s acrylamide derivative share the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole core, but differ in the 4-position substituents (carbamoyl vs. acrylamide) .
- Propanoic acid is present in both the target and ’s compound, but the latter includes a thiazole moiety instead of thiophene .
Key Observations :
- The target compound’s synthesis may parallel ’s method but with benzyl carbamate instead of cyanoacetamide.
- Carbaldehyde intermediates () are common in pyrazole derivatization, suggesting versatility in functionalization .
Table 3: Reported Pharmacological Activities
Key Observations :
Crystallographic and Analytical Data
Biological Activity
3-[Benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C17H18N2O3S |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 956411-88-4 |
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isocyanate with appropriate pyrazole derivatives. The process may include several steps such as protection/deprotection of functional groups and cyclization reactions to ensure the formation of the desired pyrazole structure.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including related structures, exhibit significant antimicrobial properties. For example, compounds with similar scaffolds have demonstrated moderate to high activity against various bacterial strains. A study reported that certain synthesized derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Enzyme Inhibition
The biological evaluation of related compounds has shown promising results in enzyme inhibition. For instance, compounds derived from pyrazole rings have been tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterases (AChE and BChE). Some derivatives demonstrated selective inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole ring and the substituents on the benzyl group significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish the inhibitory effects on target enzymes. A detailed SAR analysis revealed that specific substitutions on the thiophene ring also affect the compound's potency against various biological targets .
Case Studies
-
Case Study 1: Antimicrobial Activity
- A derivative of pyrazole was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
- Case Study 2: Enzyme Inhibition
Q & A
What are the optimal synthetic routes for preparing 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid?
Level: Basic
Methodological Answer:
The compound can be synthesized via multi-step condensation and carbamoylation reactions. A common approach involves:
- Step 1: Preparation of the pyrazole core by cyclizing 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde using hydrazine derivatives.
- Step 2: Alkylation of the pyrazole methyl group with benzylamine, followed by carbamoylation using propanoic acid derivatives.
- Key Conditions: Reactions often require anhydrous solvents (e.g., DMF or THF), catalysts like EDCI/HOBt for amide bond formation, and purification via column chromatography ().
How can computational methods improve the design of synthetic pathways for this compound?
Level: Advanced
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates, transition states, and energetics for key steps like pyrazole cyclization or carbamoylation. For example:
- Reaction Optimization: Computational screening of solvents/catalysts reduces experimental trial-and-error.
- Mechanistic Insights: Identifying rate-limiting steps (e.g., steric hindrance in carbamoylation) informs temperature/pH adjustments ().
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- FT-IR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiophenyl (C-S, ~1250 cm⁻¹) groups ().
- 1H/13C NMR: Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.5 ppm) and carbamoyl carbon signals ().
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) ().
How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Level: Advanced
Methodological Answer:
- Dose-Response Studies: Establish concentration-dependent effects to differentiate therapeutic vs. toxic thresholds.
- Target Profiling: Use kinase/phosphatase assays to identify off-target interactions.
- Structural Analog Comparison: Compare with derivatives lacking the thiophene or benzyl group to isolate pharmacophoric motifs ().
What strategies optimize yield in carbamoylation steps?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Test coupling agents (e.g., EDCI vs. DCC) to minimize side reactions.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance carbamoyl electrophilicity.
- Temperature Control: Lower temperatures (0–5°C) reduce racemization in chiral intermediates ().
How does the thiophene moiety influence biological activity?
Level: Basic
Methodological Answer:
- Electron-Donating Effects: Thiophene’s sulfur atom enhances π-stacking with aromatic residues in enzyme active sites.
- Comparative Studies: Replace thiophene with furan/phenyl groups to assess changes in binding affinity (e.g., IC50 shifts in kinase assays) ().
What are the challenges in resolving stereochemistry during synthesis?
Level: Advanced
Methodological Answer:
- Chiral HPLC: Separates enantiomers using cellulose-based columns.
- Circular Dichroism (CD): Assigns absolute configuration of carbamoyl chiral centers.
- Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical proof ().
How can SAR studies guide derivative design for enhanced bioactivity?
Level: Advanced
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., nitro) to the pyrazole ring to modulate electron density.
- Side-Chain Variations: Replace benzyl with heteroaromatic groups (e.g., pyridyl) to improve solubility/binding.
- In Silico Docking: Use AutoDock to predict binding poses against target proteins (e.g., COX-2 for anti-inflammatory activity) ().
What analytical methods validate purity for in vitro assays?
Level: Basic
Methodological Answer:
- HPLC-UV/ELSD: Quantifies purity (>95%) using C18 columns (MeCN/H2O gradient).
- Elemental Analysis: Confirms C, H, N, S content within ±0.4% of theoretical values ().
How do reaction conditions affect regioselectivity in pyrazole formation?
Level: Advanced
Methodological Answer:
- Acid Catalysis: Protic acids (e.g., H2SO4) favor 1,3-dipolar cycloaddition regiochemistry.
- Microwave Assistance: Accelerates reaction kinetics, improving selectivity for 1-phenyl-3-thiophenyl substitution ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
